3,5-Dibromo-2,6-difluorotoluene

描述

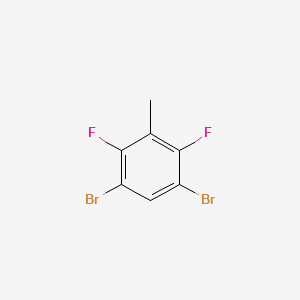

3,5-Dibromo-2,6-difluorotoluene (C₇H₄Br₂F₂) is a halogenated toluene derivative featuring bromine (Br) at the 3 and 5 positions and fluorine (F) at the 2 and 6 positions of the aromatic ring. Key properties of interest include molecular weight (291.91 g/mol), boiling/melting points, density, and electronic effects due to halogen electronegativity and steric bulk.

属性

IUPAC Name |

1,5-dibromo-2,4-difluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQKMPPTHGTPPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2,6-difluorotoluene can be synthesized through several methods:

-

Halogenation of 2,6-difluorotoluene: : This method involves the bromination of 2,6-difluorotoluene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 3 and 5 positions.

-

Stepwise Halogenation: : Another approach is the stepwise halogenation of toluene derivatives. First, 2,6-difluorotoluene is synthesized, followed by selective bromination at the 3 and 5 positions using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the halogenation process.

化学反应分析

Types of Reactions

3,5-Dibromo-2,6-difluorotoluene undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide (NaOCH3) can replace the bromine atoms with methoxy groups.

-

Oxidation Reactions: : The methyl group in this compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction Reactions: : The compound can undergo reduction reactions where the bromine atoms are replaced by hydrogen atoms using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide (NaOCH3), ethanol (EtOH), reflux conditions.

Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), room temperature or slightly elevated temperatures.

Major Products Formed

Substitution: 3,5-Dimethoxy-2,6-difluorotoluene.

Oxidation: 3,5-Dibromo-2,6-difluorobenzoic acid.

Reduction: 2,6-Difluorotoluene.

科学研究应用

Synthesis of Pharmaceutical Intermediates

3,5-Dibromo-2,6-difluorotoluene serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably:

- Antiepileptic Drugs : It is used in the synthesis of 2,6-difluorobenzyl bromide, which is a precursor for the antiepileptic drug Rufinamide (brand name Inovelon). This drug is utilized for treating Lennox-Gastaut syndrome and other forms of epilepsy .

- HIV Treatment : The compound is also involved in the synthesis of TMC125, a non-nucleoside reverse transcriptase inhibitor effective against HIV .

Organic Synthesis Reagent

In organic chemistry, this compound acts as a reagent in various reactions:

- Alkylation Reactions : It has been used as a reagent in alkylation processes involving quinazoline derivatives. This application showcases its utility in creating complex molecular architectures essential for drug development .

- Synthesis of Triazines : The compound plays a role in synthesizing 1,3,5-triazine derivatives, which are important for agricultural chemicals and pharmaceuticals .

Case Study 1: Synthesis of Rufinamide

A study highlighted the use of 2,6-difluorobenzyl bromide derived from this compound as a critical intermediate for Rufinamide synthesis. The process involved:

- Bromination of 2,6-difluorotoluene using hydrobromic acid and hydrogen peroxide.

- Purification through silica gel chromatography to yield high-purity intermediates.

- Final synthesis steps leading to the formation of Rufinamide with significant yields and purity levels exceeding 99% .

Case Study 2: Development of TMC125

In another study focusing on HIV treatment drugs, researchers synthesized TMC125 using intermediates derived from this compound. The methodology included:

- Utilizing the compound as a starting material for various substitution reactions.

- Employing advanced purification techniques to isolate the final product.

- Demonstrating efficacy against resistant strains of HIV in preclinical trials .

作用机制

The mechanism of action of 3,5-dibromo-2,6-difluorotoluene depends on its specific application:

In Organic Synthesis: It acts as a versatile intermediate, participating in various chemical reactions to form desired products.

In Material Science: The presence of bromine and fluorine atoms imparts unique electronic properties to the compound, influencing its behavior in electronic applications.

In Medicinal Chemistry: Its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

相似化合物的比较

Halogen Substitution Patterns

The compound’s halogen configuration distinguishes it from analogs such as:

- 3,5-Dibromo-2,6-dichlorotoluene (C₇H₄Br₂Cl₂, CAS 1000573-67-0): Replaces fluorine with chlorine (Cl). Chlorine’s lower electronegativity (3.0 vs.

- α-Bromo-3,5-difluorotoluene (C₇H₅BrF₂, CAS 141776-91-2): Features a brominated methyl group (CH₂Br) instead of direct ring bromination. This structure has a lower molecular weight (207.01 g/mol) and boiling point (65°C at 4.5 mmHg) compared to the fully brominated/fluorinated analog .

Physical Properties

| Compound | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 3,5-Dibromo-2,6-difluorotoluene* | C₇H₄Br₂F₂ | Not Available | 291.91 | N/A | ~1.6 (estimated) |

| 3,5-Dibromo-2,6-dichlorotoluene | C₇H₄Br₂Cl₂ | 1000573-67-0 | 309.82 | N/A | N/A |

| α-Bromo-3,5-difluorotoluene | C₇H₅BrF₂ | 141776-91-2 | 207.01 | 65 (at 4.5 mmHg) | 1.60 |

| 2,6-Difluoro-4-iodoanisole | C₇H₅F₂IO | 886762-68-1 | 270.02 | N/A | 1.5560 |

*Estimated properties based on analogs. Bromine’s high atomic mass increases molecular weight and density compared to fluorine/chlorine analogs.

Reactivity and Stability

- Electron-Withdrawing Effects : Fluorine’s strong electronegativity enhances ring electron deficiency, favoring electrophilic substitution at positions ortho/para to halogens. In contrast, chlorine analogs exhibit milder deactivation .

- Steric Effects : Bromine’s larger size (atomic radius: 1.14 Å vs. F: 0.64 Å) may hinder reactions at adjacent positions compared to fluorine or chlorine derivatives.

- Thermal Stability : Higher halogen electronegativity (F > Cl > Br) correlates with increased bond strength, suggesting fluorine-substituted derivatives may exhibit greater thermal stability .

Research Implications

- Material Science : Fluorine’s electron-withdrawing properties make this compound a candidate for flame-retardant polymers or liquid crystals.

- Pharmaceutical Intermediates : Bromine/fluorine substitution patterns are critical in drug design, influencing bioavailability and metabolic stability .

生物活性

3,5-Dibromo-2,6-difluorotoluene is a halogenated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of bromine and fluorine substituents, influences its biological activity and interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H4Br2F2

- CAS Number : 85118-00-9

- Molecular Weight : 267.91 g/mol

- Structure : The compound features a toluene backbone with two bromine atoms at the 3 and 5 positions and two fluorine atoms at the 2 and 6 positions.

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in viral replication. For instance, it has been used in the synthesis of inhibitors targeting bovine viral diarrhea virus (BVDV) as a surrogate for hepatitis C virus .

- Antimicrobial Activity : Research indicates that halogenated compounds can exhibit antimicrobial properties. Studies have explored the effectiveness of similar compounds against biofilm formation in bacteria, suggesting that this compound may possess similar activities .

- DNA Polymerase Interaction : The compound's structural analogs have been studied for their interactions with DNA polymerases. Variations in size and substitution patterns affect enzyme efficiency and fidelity during DNA replication processes .

Study on Viral Inhibition

A study focused on the synthesis of new classes of inhibitors for BVDV demonstrated that modifications in the substituents significantly enhanced antiviral activity. Compounds structurally related to this compound exhibited EC50 values lower than 100 nM, indicating high potency against viral replication .

Antimicrobial Efficacy Assessment

In vitro studies assessed the antimicrobial efficacy of halogenated toluenes against biofilm-forming bacteria like Pseudomonas aeruginosa. Results showed that certain derivatives reduced biofilm biomass significantly compared to controls, suggesting a potential application in treating persistent infections .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。